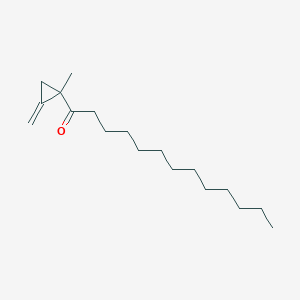
9H-Fluoren-9-one, 2-(1-oxooctadecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- is an organic compound that belongs to the class of fluorenones. Fluorenones are characterized by a fluorene backbone with a ketone functional group at the 9-position. This particular compound has an additional 1-oxooctadecyl group attached, making it a unique derivative of fluorenone. Fluorenones are known for their bright yellow color and are used in various applications due to their interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- typically involves the introduction of the 1-oxooctadecyl group to the fluorenone structure. One common method is the Friedel-Crafts acylation reaction, where fluorenone is reacted with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the fluorene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Fluorenone carboxylic acids.
Reduction: Fluorenone alcohols.
Substitution: Halogenated or nitrated fluorenones.
Scientific Research Applications
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone: The parent compound without the 1-oxooctadecyl group.
2,7-Dibromo-9-fluorenone: A halogenated derivative of fluorenone.
9-Fluorenone oxime: A derivative with an oxime functional group.
Uniqueness
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- is unique due to the presence of the long-chain 1-oxooctadecyl group, which imparts distinct physical and chemical properties. This modification can enhance the compound’s solubility, stability, and biological activity compared to its parent compound and other derivatives.
Properties
CAS No. |
886062-26-6 |
|---|---|
Molecular Formula |
C31H42O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-octadecanoylfluoren-9-one |
InChI |
InChI=1S/C31H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30(32)25-22-23-27-26-19-17-18-20-28(26)31(33)29(27)24-25/h17-20,22-24H,2-16,21H2,1H3 |
InChI Key |
OSXDODGXTAUXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
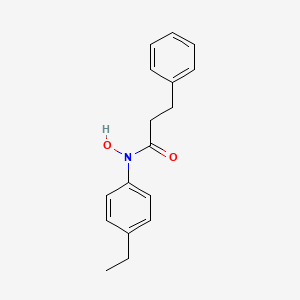
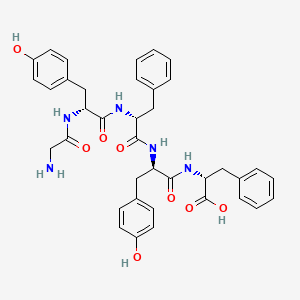
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
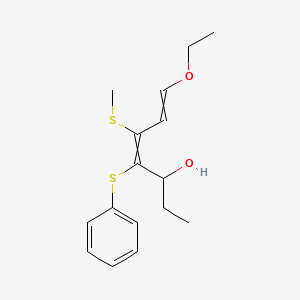

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
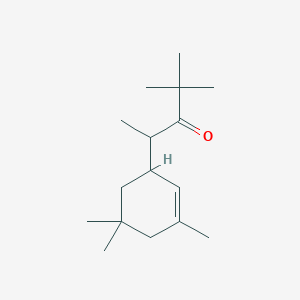
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)
